molecular formula C14H16FNO B1297681 3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 100445-51-0

3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

Cat. No. B1297681
M. Wt: 233.28 g/mol
InChI Key: IPWMRCZGHYSQOD-UHFFFAOYSA-N
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Description

“3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one” is a chemical compound with the molecular formula C14H16FNO. It has a molecular weight of 233.28 g/mol . The compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one” consists of a cyclohexenone ring substituted with a dimethyl group and a 4-fluorophenylamino group . The exact 3D structure may need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one” include its molecular weight (233.28 g/mol) and molecular formula (C14H16FNO) . More detailed properties such as melting point, boiling point, solubility, and spectral data may need to be determined experimentally.

Scientific Research Applications

Organic Chemistry

Application

“3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one” is used in the synthesis of β-enaminone derivatives . These derivatives are of interest in chemistry due to their electronic richness, which induces the existence of an equilibrium between different tautomer forms and different conformers . They are good candidates as intermediaries of the synthesis of various organic molecules, especially heterocycles compounds .

Method of Application

The compound is synthesized by condensation of 1,3-diketones with various primary amines at room temperature under ultrasound irradiation and solvent-free conditions . Copper bromide (CuBr) has been utilized as a heterogeneous catalyst for this synthesis .

Results

The desired products were obtained in excellent yields (90–98%) within short reaction times (20–50 min) . The structure of the synthesized compounds was confirmed by 1H, 13C NMR spectroscopy, IR spectroscopy, and elemental analysis .

Safety And Hazards

While specific safety data for “3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one” is not available, similar compounds can cause skin irritation, serious eye irritation, and respiratory irritation . Proper safety measures should be taken when handling such compounds, including wearing appropriate personal protective equipment and ensuring good ventilation .

properties

IUPAC Name

3-(4-fluoroanilino)-5,5-dimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO/c1-14(2)8-12(7-13(17)9-14)16-11-5-3-10(15)4-6-11/h3-7,16H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWMRCZGHYSQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344987
Record name 3-[(4-fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

CAS RN

100445-51-0
Record name 3-[(4-fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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